N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(16-12-6-2-1-3-7-12)13-8-4-10-17(13)22(19,20)14-9-5-11-21-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKKTJLHJHAVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Pyrrolidine Core Synthesis
The pyrrolidine ring is typically constructed via cyclization reactions. A common approach involves the intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of 1,4-diketones. For example, treatment of 4-chlorobutan-1-amine with sodium hydride in tetrahydrofuran (THF) at 0°C induces ring closure to form the pyrrolidine backbone. Alternatively, reductive amination using sodium cyanoborohydride and a secondary amine catalyst achieves similar results with improved stereochemical control.
Sulfonylation with Thiophene-2-Sulfonyl Chloride
The introduction of the thiophen-2-ylsulfonyl group occurs via nucleophilic substitution. Pyrrolidine is treated with thiophene-2-sulfonyl chloride in dichloromethane (DCM) under inert conditions, with triethylamine (TEA) as a base to scavenge HCl. Reaction kinetics studies indicate optimal yields (82–89%) at 25°C over 12 hours. Excess sulfonyl chloride (1.2 equivalents) ensures complete substitution, while prolonged reaction times (>24 hours) risk sulfone overoxidation.
Table 1: Sulfonylation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonyl Chloride (eq.) | 1.2 | 89 | 98 |
| Temperature (°C) | 25 | 87 | 97 |
| Solvent | DCM | 89 | 98 |
| Base | TEA | 85 | 96 |
Carboxamide Coupling Strategies
Amide Bond Formation
The final step involves coupling the sulfonylated pyrrolidine with phenylcarboxamide. Activated esters, such as pentafluorophenyl (PFP) esters, are employed to facilitate the reaction. For instance, 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is treated with pentafluorophenyl trifluoroacetate (PFP-TFA) to generate the active ester, which subsequently reacts with aniline in dimethylformamide (DMF) at 50°C. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, achieving yields of 78–84%.
Alternative Coupling Reagents
Comparative studies of carbodiimide-based reagents (e.g., EDC/HOBt) and uronium salts (HATU, HBTU) reveal that HATU provides superior activation, reducing side product formation. For example, HATU-mediated coupling in DMF at 25°C achieves 89% yield versus 72% with EDC/HOBt.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (60–120 mesh) and gradient elution with ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >95% for most derivatives.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry : ESI-MS m/z 363.1 [M+H]⁺ (calculated for C₁₅H₁₆N₂O₃S₂: 362.04).
Case Studies in Process Optimization
Challenges and Mitigation Strategies
Hydrolytic Instability
The thiophen-2-ylsulfonyl group is prone to hydrolysis under acidic conditions. Storage at pH 7–8 in anhydrous environments extends compound stability.
Scalability Limitations
Large-scale reactions face mass transfer limitations during sulfonylation. Switching to a continuous flow reactor improved mixing efficiency, increasing throughput by 40%.
Chemical Reactions Analysis
N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core pyrrolidine sulfonamide/carboxamide scaffolds but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- Thiophene vs. Phenyl Sulfonyl Groups : The thiophen-2-ylsulfonyl group in the target compound introduces sulfur heteroatoms, which may enhance π-π stacking interactions or alter electron distribution compared to purely aromatic systems (e.g., 4-chlorophenyl in S1) .
- Trifluoromethyl and Ureido Modifications : The CymitQuimica compound incorporates a trifluoromethylphenyl-ureido group, which likely improves metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group. This contrasts with the target compound’s simpler thiophene sulfonyl moiety.
- Allyl vs. Carboxamide Side Chains : S1 features an allyl group on the pyrrolidine ring, which could increase conformational flexibility compared to the rigid carboxamide linkage in the target compound.
Physicochemical Properties (Inferred)
- Solubility : The trifluoromethyl and ureido groups in the CymitQuimica compound may reduce aqueous solubility compared to the thiophene-containing target compound, where sulfur atoms could improve polarity.
Biological Activity
N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound has the molecular formula and features a pyrrolidine ring, a thiophene moiety, and a sulfonamide group. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using suitable precursors.
- Introduction of the Thiophene Ring : Accomplished via cross-coupling reactions.
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
- Final Coupling : The pyrrolidine and thiophene derivatives are coupled to yield the target compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved in its action .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in glioma cells via multiple mechanisms, including:
- Inhibition of AMPK signaling
- Induction of necroptosis and autophagy
- Cell cycle arrest at the G2/M phase
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Properties
The compound's structural components position it as a candidate for antimicrobial applications. Research indicates that derivatives with similar structures exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate | Similar | Moderate antimicrobial |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Similar | High antibacterial activity |
This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly based on functional groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and subsequent coupling with phenyl groups. Key steps include:
- Catalyst selection : Lewis acids (e.g., palladium or copper) for coupling reactions .
- Solvent optimization : Polar aprotic solvents like DMF or toluene under inert atmospheres .
- Temperature control : Reactions often proceed at 60–100°C to balance yield and purity .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Safety protocols :
- Use PPE (gloves, goggles, lab coats) and operate in fume hoods to avoid inhalation/contact .
- Store in sealed containers at 2–8°C, protected from light and moisture .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR spectroscopy : Assign peaks to thiophene sulfonyl (δ 7.5–8.0 ppm) and pyrrolidine carboxamide (δ 2.5–3.5 ppm) groups .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction energetics .
- Apply machine learning to optimize solvent/catalyst combinations from historical data .
- Case study : ICReDD’s workflow integrates computational predictions with high-throughput screening to reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?
- Root cause analysis :
- Compare catalyst efficiency (e.g., Pd vs. Cu in coupling reactions) and solvent polarity effects .
- Monitor side reactions (e.g., sulfone hydrolysis) via LC-MS .
- Mitigation : Design DOE (Design of Experiments) to isolate variables like temperature and stirring rates .
Q. How can structure-activity relationship (SAR) studies improve target specificity for pharmacological applications?
- Methodology :
- Synthesize analogs with modified phenyl/thiophene substituents and test binding affinity (e.g., radioligand assays) .
- Correlate electronic properties (Hammett constants) with bioactivity using QSAR models .
Q. What are the challenges in assessing the compound’s stability in biological matrices or under catalytic conditions?
- Experimental design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
